[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]methanol
Description
Properties
IUPAC Name |
(3-fluoro-4-pyrazol-1-ylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-9-6-8(7-14)2-3-10(9)13-5-1-4-12-13/h1-6,14H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITWETCNVFBIGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152508-95-6 | |
| Record name | [3-fluoro-4-(1H-pyrazol-1-yl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated ketone or aldehyde under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Phenylmethanol Group: The phenylmethanol group can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by a hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl (-CHOH) group undergoes oxidation to yield carboxylic acids or ketones depending on reaction conditions:
| Reaction Type | Reagents/Conditions | Product | Yield/Notes | References |
|---|---|---|---|---|
| Oxidation | KMnO, HSO, HO | [3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]carboxylic acid | High selectivity for -COOH | |
| Oxidation | CrO, Acetone | Same as above | Requires acidic conditions | |
| Oxidation | PCC (Pyridinium chlorochromate) | [3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ketone | Mild, non-aqueous conditions |
Mechanistic Insight : Strong oxidants like KMnO cleave the C-OH bond, while PCC selectively oxidizes primary alcohols to ketones without over-oxidation.
Substitution Reactions
The fluorine atom at the 3-position participates in nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the pyrazole ring:
Key Factor : The fluorine’s ortho/para-directing nature and the pyrazole’s electron-withdrawing effect enhance NAS reactivity.
Reduction Reactions
The hydroxymethyl group and pyrazole ring can undergo reduction under specific conditions:
| Reaction Type | Reagents/Conditions | Product | Yield/Notes | References |
|---|---|---|---|---|
| Alcohol Reduction | NaBH, MeOH | [3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]methane | Limited applicability | |
| Pyrazole Reduction | H, Pd/C, EtOH | Pyrazoline derivative | Requires high-pressure H |
Note : Pyrazole reduction to pyrazoline is rare and typically requires catalytic hydrogenation.
Esterification and Etherification
The hydroxymethyl group reacts with acylating or alkylating agents:
Application : Esters improve lipophilicity for pharmaceutical formulations .
Pyrazole Ring Functionalization
The pyrazole moiety undergoes electrophilic substitution or cross-coupling:
Insight : The pyrazole’s N-1 position is less reactive due to steric hindrance from the adjacent phenyl group .
Scientific Research Applications
Pharmaceutical Development
Drug Candidate Exploration
- Anti-inflammatory and Analgesic Properties: The compound is being investigated for its potential as a drug candidate to treat inflammation and pain-related disorders. Its structure allows for interactions with biological targets that mediate these conditions, making it a promising candidate for further development .
- Antimicrobial Activity: Research indicates that derivatives of pyrazole compounds exhibit antimicrobial properties, suggesting that [3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]methanol may also possess similar activities. The presence of the fluorine atom enhances its biological activity by influencing the electronic properties of the molecule .
Agricultural Chemistry
Agrochemical Development
- Pesticides and Herbicides: The compound serves as a lead structure in the synthesis of new agrochemicals. Its unique properties allow for targeted action against specific pests or diseases, promoting more sustainable agricultural practices .
- Environmental Safety: Research efforts are focused on developing formulations that minimize environmental impact while maximizing efficacy against agricultural pests .
Material Science
Advanced Materials Synthesis
- Polymers and Coatings: The unique thermal and mechanical properties of this compound make it suitable for creating advanced materials. These materials can be utilized in coatings that require specific durability and resistance characteristics .
Biochemical Research
Enzyme Inhibition Studies
- Mechanistic Insights: The compound is utilized in studies investigating enzyme inhibition and receptor binding. This research contributes to a better understanding of various biological pathways and disease mechanisms, particularly in the context of drug design .
Analytical Chemistry
Detection and Quantification
- Method Development: this compound is employed in developing analytical methods for detecting and quantifying similar pyrazole derivatives in various samples. This application enhances quality control processes within pharmaceutical and agrochemical industries .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of [3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the phenyl ring, pyrazole modifications, or functional group replacements. Below is a detailed analysis of key derivatives:
Halogen-Substituted Analogs
Key Differences :
- Electronic Effects : Fluorine’s electron-withdrawing nature enhances aromatic ring stability compared to chlorine, which increases steric bulk and lipophilicity .
- Functional Group Reactivity : The sulfonyl chloride derivative () is more reactive than the hydroxymethyl analog, enabling conjugation with amines or alcohols.
Pyrazole-Modified Derivatives
Key Differences :
- Aromatic Diversity : The o-tolyl group in introduces π-π stacking capabilities, enhancing binding to hydrophobic enzyme pockets.
Functional Group Variants
Key Differences :
- Solubility : The hydroxymethyl group in the parent compound offers better aqueous solubility than the methyl ester derivative.
Biological Activity
[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.
The compound features a pyrazole ring, which is known for its pharmacological versatility. The presence of a fluorine atom enhances its biological activity by influencing the electronic properties and steric effects of the molecule. The mechanism of action often involves interaction with specific molecular targets, such as enzymes or receptors that mediate various biological processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens:
- Minimum Inhibitory Concentration (MIC) : The compound has demonstrated potent activity against Gram-positive bacteria, with MIC values reported as low as 0.78 µg/mL against Staphylococcus aureus and Bacillus subtilis .
- Mechanism : The antimicrobial effect is believed to stem from membrane destabilization, leading to increased permeability and eventual cell death. This was evidenced by propidium iodide (PI) staining assays, which showed a dose-dependent increase in cell permeability after treatment with the compound .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored in several studies:
- Inhibition of COX Enzymes : Compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. IC50 values for related pyrazole derivatives ranged from 0.02 to 0.04 µM, indicating strong anti-inflammatory potential .
- Case Studies : In vivo studies demonstrated that certain derivatives exhibited superior anti-inflammatory effects compared to standard treatments like diclofenac, with inhibition percentages reaching up to 71% in edema models .
Anticancer Activity
The anticancer properties of this compound are also noteworthy:
- Mechanism : The compound's ability to induce apoptosis in cancer cells has been documented. It appears to interfere with cell cycle progression and promote cell death through caspase activation pathways .
- Research Findings : In vitro studies have indicated that certain pyrazole derivatives exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells, highlighting their therapeutic potential .
Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | MIC as low as 0.78 µg/mL | Membrane destabilization |
| Anti-inflammatory | IC50 values 0.02–0.04 µM | COX enzyme inhibition |
| Anticancer | Induces apoptosis | Caspase pathway activation |
Q & A
Q. What are the common synthetic routes for [3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]methanol, and how are intermediates purified?
Answer: A typical synthesis involves coupling a fluorophenyl precursor with a pyrazole derivative. For example, describes a reflux method using chloranil in xylene (25–30 hours), followed by NaOH treatment and recrystallization from methanol for purification. Key steps include:
Q. Table 1: Representative Synthetic Conditions
| Step | Reagent/Condition | Time | Purification Method | Reference |
|---|---|---|---|---|
| Coupling | Chloranil, xylene, reflux | 25–30 hr | Recrystallization (MeOH) | |
| Workup | 5% NaOH, H₂O washes | - | Na₂SO₄ drying |
Q. Which analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: Confirm regiochemistry of the pyrazole ring and fluorine substitution (¹⁹F NMR for fluorine environment) .
- Mass Spectrometry (HRMS): Verify molecular weight (e.g., theoretical MW: ~232.23 g/mol).
- X-ray Crystallography: Resolve structural ambiguities using SHELX programs for refinement (e.g., SHELXL for small-molecule structures) .
- HPLC: Assess purity (>95% by area normalization) using C18 columns and MeOH/H₂O gradients .
Q. How should this compound be stored to ensure stability?
Answer:
- Storage Conditions: Store under inert atmosphere (N₂/Ar) at 2–8°C in amber vials to prevent photodegradation.
- Handling: Use anhydrous solvents (e.g., THF, DMF) to avoid hydrolysis of the methanol group .
- Stability Data: Similar pyrazole derivatives show decomposition >120°C (mp range: 120–122°C observed in related compounds) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during structural elucidation?
Answer:
- Step 1: Compare experimental ¹H/¹³C NMR with DFT-calculated shifts (software: Gaussian or ORCA).
- Step 2: Perform 2D NMR (COSY, HSQC) to assign coupling patterns and confirm connectivity.
- Step 3: Use X-ray crystallography (SHELX suite) to resolve stereochemical ambiguities .
- Case Study: Aromatic protons in pyrazole rings often show splitting due to fluorine coupling; ¹⁹F NMR can clarify substituent effects .
Q. What strategies optimize the yield of this compound in large-scale synthesis?
Answer:
- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of boronic acid intermediates .
- Solvent Optimization: Replace xylene with DMF or toluene for improved solubility of aromatic intermediates .
- Process Monitoring: Use in-situ FTIR to track reaction progress and minimize side products.
- Yield Data: Related syntheses report ~60–75% yields; recrystallization improves purity to >97% .
Q. How can computational methods predict the reactivity of this compound in medicinal chemistry applications?
Answer:
- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., kinases or antimicrobial enzymes) .
- DFT Calculations: Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., methanol group as a potential site for derivatization) .
- ADMET Prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.5 suggests moderate blood-brain barrier penetration) .
Q. How are biological activities of pyrazole derivatives evaluated, and what assays are relevant for this compound?
Answer:
- Antimicrobial Assays: Use microdilution methods (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity Testing: MTT assays on cancer cell lines (e.g., P19 carcinoma cells) at 1–10 µM concentrations .
- Structure-Activity Relationship (SAR): Modify the methanol group to esters or ethers and compare bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
